Lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate is a chemical compound characterized by the presence of a lithium ion coordinated with a 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate ligand. This compound belongs to the oxadiazole class, which is known for its diverse biological activities and applications in medicinal chemistry. The molecular formula for this compound is C4H6N4O3Li, with a molecular weight of approximately 166.12 g/mol. Its structure includes a lithium ion and an oxadiazole ring that contributes to its reactivity and biological properties.
The reactivity of this compound can be attributed to its functional groups, particularly the amino group on the oxadiazole ring, which can engage in hydrogen bonding and nucleophilic attacks.
Oxadiazole derivatives, including lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate, exhibit a wide range of biological activities:
The biological mechanisms often involve the inhibition of key enzymes that are crucial for DNA replication and transcription.
The synthesis of lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate can be achieved through several methods:
Lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate has several applications in various fields:
Studies on lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate have revealed its interactions with several biological targets:
These interactions highlight the potential therapeutic applications of this compound in oncology and infectious disease treatment.
Lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate shares structural similarities with other oxadiazole derivatives. Here are some notable compounds for comparison:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Lithium(1+) 2-(1,3,4-Oxadiazol-2-Yl)Acetate | Contains a lithium ion coordinated with an oxadiazole | Exhibits different biological activity profiles |
| 5-Amino-[1,3,4]Oxadiazole Derivatives | Varies in substituents on the oxadiazole ring | Known for broad-spectrum antimicrobial activity |
| 3-[5-(Phenyl)-1,2,4-Oxadiazol]-Benzoic Acid | Contains aromatic substitutions | Potential anti-inflammatory properties |
The uniqueness of lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate lies in its specific coordination with lithium ions and its distinct amino group position on the oxadiazole ring, which enhances its reactivity and biological profile compared to other similar compounds.